Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-
Overview
Description
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- is a chemical compound with the molecular formula C11H8BrNO2. It is a white crystalline solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a bromine atom and an isoxazole ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- typically involves the bromination of 1-(3-phenyl-4-isoxazolyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of ethanone derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ethanone derivatives depending on the nucleophile used.
Oxidation Reactions: Products include oxides and other oxidation derivatives.
Reduction Reactions: Products include reduced ethanone derivatives with different functional groups.
Scientific Research Applications
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isoxazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- can be compared with other similar compounds, such as:
Ethanone, 2-chloro-1-(3-phenyl-4-isoxazolyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethanone, 2-fluoro-1-(3-phenyl-4-isoxazolyl)-: Contains a fluorine atom, which affects its chemical properties and biological activity.
Ethanone, 2-iodo-1-(3-phenyl-4-isoxazolyl)-:
Biological Activity
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-, with the molecular formula C11H8BrNO2, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.
Overview of Biological Activity
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- is primarily investigated for its interactions with specific molecular targets such as enzymes and receptors. Its biological activity is largely attributed to its bromine atom and isoxazole ring, which enhance binding affinity and specificity to various biological targets.
The compound's mechanism of action involves:
- Enzyme Inhibition : Ethanone can inhibit enzyme activity by forming covalent bonds with the active sites or obstructing substrate binding sites. This interaction can lead to significant alterations in metabolic pathways.
- Receptor Modulation : The compound may also interact with specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Synthesis Methods
The synthesis of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- typically involves bromination processes. Common methods include:
- Bromination of 1-(3-phenyl-4-isoxazolyl)ethanone : This can be achieved using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile at room temperature.
- Industrial Production : In industrial settings, large-scale synthesis employs automated systems to ensure high yield and purity through controlled reaction parameters.
Biological Activity Data
Recent studies have evaluated the biological activities of various derivatives of isoxazole compounds, including Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-. Below is a summary table of findings related to its antimicrobial and cytotoxic activities.
Compound | Activity Type | Tested Strains | MIC (μM) |
---|---|---|---|
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- | Antimicrobial | Staphylococcus aureus | 16.5 |
Escherichia coli | 12.4 | ||
Cytotoxicity | A549 (Lung Cancer Cell Line) | IC50 = 100 µM | |
HepG2 (Liver Cancer Cell Line) | IC50 = 200 µM |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard drugs like ciprofloxacin . Additionally, cytotoxicity studies indicated that it could inhibit cancer cell lines effectively at varying concentrations.
Comparative Studies
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- can be compared with other halogenated isoxazole derivatives:
Compound | Halogen Type | Biological Activity |
---|---|---|
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- | Bromine | Antimicrobial and cytotoxic |
Ethanone, 2-chloro-1-(3-phenyl-4-isoxazolyl)- | Chlorine | Moderate antimicrobial activity |
Ethanone, 2-fluoro-1-(3-phenyl-4-isoxazolyl)- | Fluorine | Lower reactivity in biological assays |
Research indicates that the presence of bromine enhances both the reactivity and biological efficacy compared to chlorine or fluorine substitutions .
Case Studies
A notable case study involved evaluating the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . This suggests that Ethanone derivatives could be promising candidates for further development in pharmacological applications.
Properties
IUPAC Name |
2-bromo-1-(3-phenyl-1,2-oxazol-4-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-6-10(14)9-7-15-13-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHNHGYQHCGJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131974-13-5 | |
Record name | 2-bromo-1-(3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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